UNC0379: A Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8
UNC0379: A Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8
An In-Depth Technical Guide to the Mechanism of Action of UNC0379
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the core mechanism of action of UNC0379, a pivotal chemical probe for the study of the N-lysine methyltransferase SETD8 (also known as KMT5A or PR-Set7). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its application in research and development.
Executive Summary
UNC0379 is a first-in-class, selective, and cell-permeable small molecule inhibitor of SETD8.[1][2] SETD8 is the sole known enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle regulation, and transcriptional control.[2][3] UNC0379 exerts its effects by competitively binding to the substrate pocket of SETD8, thereby preventing the methylation of both histone H4 and non-histone targets such as p53 and Proliferating Cell Nuclear Antigen (PCNA).[1][3][4] This inhibition triggers a cascade of cellular events, including the activation of the p53 tumor suppressor pathway, cell cycle arrest, and apoptosis, making UNC0379 a valuable tool for cancer biology research and a potential starting point for therapeutic development.[4][5]
Core Mechanism of Action
The primary mechanism of action of UNC0379 is its direct inhibition of the catalytic activity of the SETD8 methyltransferase.
2.1 Molecular Interaction: UNC0379 functions as a substrate-competitive inhibitor .[3][6] Kinetic studies have demonstrated that the IC50 values of UNC0379 increase linearly with rising concentrations of the histone H4 peptide substrate.[3] Conversely, its IC50 values remain constant in the presence of increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM).[3] This confirms that UNC0379 binds to the substrate-binding groove of SETD8, directly competing with histone H4 and other substrates, rather than the SAM-binding pocket.[1][3]
2.2 Downstream Epigenetic and Proteomic Consequences: By occupying the substrate-binding site, UNC0379 blocks the transfer of a methyl group from SAM to the target lysine residues. The most well-characterized consequences are:
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Inhibition of H4K20 Monomethylation (H4K20me1): Treatment of cells with UNC0379 leads to a dose-dependent reduction in the global levels of H4K20me1.[1][7][8]
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Inhibition of Non-Histone Substrate Methylation: SETD8 also methylates non-histone proteins. UNC0379 inhibits the monomethylation of the tumor suppressor p53 at lysine 382 (p53K382me1) and of PCNA at lysine 248 (PCNAK248me1).[3][4][9] The inhibition of p53 methylation is a key event, as p53K382me1 is a repressive mark that suppresses p53's transcriptional activity.[3][4] Inhibition of PCNA methylation leads to its destabilization.[9]
Caption: Core mechanism of UNC0379 as a substrate-competitive inhibitor of SETD8.
Quantitative Data: Inhibitory Potency and Selectivity
UNC0379 has been characterized across multiple biochemical and cellular assays, demonstrating potent and selective inhibition of SETD8.
Table 1: In Vitro Biochemical Inhibition of SETD8 by UNC0379
| Assay Type | Parameter | Value | Reference(s) |
|---|---|---|---|
| Radioactive (3H-SAM) Assay | IC50 | 7.3 µM | [3][6][10][11] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [11][12] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~1.2 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | KD | 18.3 µM |[10] |
Note: The significant difference in potency observed in the HTRF assay may be due to different recombinant enzyme constructs or assay conditions.
Table 2: Cellular Proliferation Inhibition (IC50) by UNC0379 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range | Treatment Duration | Reference(s) |
|---|---|---|---|---|
| High-Grade Serous Ovarian Cancer | JHOS2, OVCAR3, etc. | 0.39 - 3.20 µM | 9 days | [10] |
| Endometrial Cancer | HEC50B, ISHIKAWA | 0.576 - 2.54 µM | 4 days | [8] |
| HeLa / A549 | HeLa, A549 | ~5.6 µM / ~6.2 µM | 72 hours |[1] |
Selectivity: UNC0379 exhibits high selectivity for SETD8, showing no significant inhibition against a panel of at least 15 other histone methyltransferases at concentrations up to 10 µM.[1][2][3]
Cellular Signaling Pathways and Consequences
The inhibition of SETD8 by UNC0379 initiates several downstream signaling events, with profound effects on cell fate.
4.1 Activation of the p53 Pathway: A primary consequence of UNC0379 treatment in p53-proficient cells is the activation of the p53 tumor suppressor pathway.[4]
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Inhibition: UNC0379 inhibits SETD8.
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Reduced Methylation: This prevents the monomethylation of p53 at lysine 382 (p53K382me1).[4]
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p53 Activation: The removal of this repressive mark leads to the stabilization and activation of p53.[4]
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Transcriptional Upregulation: Activated p53 upregulates its canonical target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[4][5]
Caption: Activation of the p53 pathway via SETD8 inhibition by UNC0379.
4.2 Cellular Outcomes:
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Cell Cycle Arrest: UNC0379 treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8][10] In p53-proficient cells, this is often preceded by a G1/S phase arrest mediated by p21.[5] In p53-deficient cells, SETD8 inhibition can induce DNA damage, leading to a G2/M arrest mediated by Chk1 activation.[5]
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Apoptosis: The compound induces programmed cell death, confirmed by increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and a higher percentage of Annexin V-positive cells.[7][8][10]
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Anti-Fibrotic Effects: In the context of fibrosis, UNC0379 can induce the de-differentiation of myofibroblasts and prevent their formation, suggesting a role in tissue remodeling.[1][6]
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Inhibition of Viral Replication: UNC0379 has been shown to repress the replication of DNA viruses, such as Herpes Simplex Virus 1 (HSV-1). This is achieved by inhibiting SETD8-mediated methylation and stabilization of the viral replication-essential protein PCNA.[9]
Key Experimental Protocols
Reproducible and robust experimental design is crucial for studying enzyme inhibitors. Below are methodologies for key assays used to characterize UNC0379.
5.1 In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis) This protocol describes a non-radioactive method to determine the IC50 of UNC0379 against SETD8.
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Compound Preparation: Solubilize UNC0379 in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution across a 10-point range (e.g., 3 mM to 0.15 µM).[6]
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Assay Buffer: Prepare 1x assay buffer consisting of 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[6]
-
Enzyme/Substrate Mix: Prepare a cocktail of 50 nM SETD8 enzyme and 2 µM of a suitable peptide substrate (e.g., TW21) in 1x assay buffer.[6]
-
Reaction Setup:
-
Transfer 2.5 µL of the diluted compound into a 384-well assay plate.
-
Add 20 µL of the enzyme/substrate cocktail to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[6]
-
-
Reaction Initiation: Add 2.5 µL of 150 µM SAM in 1x assay buffer to initiate the methylation reaction. For 100% inhibition controls, add 1x assay buffer without SAM.[6]
-
Reaction and Termination:
-
Analysis: After a 1-hour incubation with the protease, read the plate on a Caliper Life Sciences EZ Reader II. The separation of substrate and product peptides allows for the calculation of percent inhibition. IC50 values are determined by plotting percent inhibition against compound concentration and fitting to a four-parameter logistic curve.[6]
5.2 Cellular Proliferation Assay (e.g., CellTiter-Glo®) This protocol outlines a method to measure the effect of UNC0379 on the viability of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 4,000-5,000 cells/well. Allow cells to adhere for 24 hours.[1]
-
Compound Treatment: Treat cells with a serial dilution of UNC0379 (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[1][8]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate IC50 values by plotting normalized viability against the logarithm of inhibitor concentration.
Caption: A generalized experimental workflow for characterizing UNC0379.
Conclusion
UNC0379 is a well-characterized and highly selective chemical probe for the methyltransferase SETD8. Its substrate-competitive mechanism of action, which leads to the inhibition of H4K20, p53, and PCNA methylation, provides a direct link between a specific epigenetic modification and profound cellular outcomes like cell cycle arrest and apoptosis. The detailed data and protocols presented herein serve as a comprehensive resource for researchers utilizing UNC0379 to investigate the biological roles of SETD8 and to explore its inhibition as a therapeutic strategy in oncology and other disease areas.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
